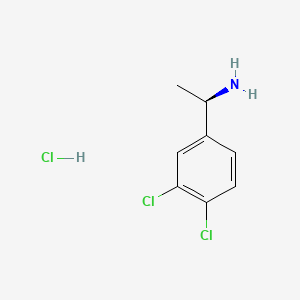

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTRKULQEVDRNO-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: A Chiral Building Block for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride (CAS Number: 1212307-96-4) is a chiral amine that has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of novel ligands targeting central nervous system (CNS) receptors. Its structural motif is of significant interest for the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, potential pharmacological applications with a focus on sigma (σ) receptors, analytical methodologies for quality control, and essential safety and handling protocols.

Introduction: The Significance of Chiral Amines in CNS Drug Development

The precise three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. For chiral molecules, enantiomers can exhibit markedly different pharmacological and toxicological profiles. This compound belongs to a class of chiral phenylethylamines that are key pharmacophores in a variety of biologically active compounds. The presence of the dichloro-substituted phenyl ring and the stereochemistry of the amine group are critical determinants of its binding affinity and selectivity for specific receptors in the CNS. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in biological assays and as a starting material in solution-phase synthesis.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1212307-96-4 | [2] |

| Molecular Formula | C8H10Cl3N | [2] |

| Molecular Weight | 226.53 g/mol | [2] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in a dry environment at room temperature. For long-term storage, -20°C is recommended. | [2] |

| SMILES Code | CC1=CC=C(Cl)C(Cl)=C1.[H]Cl | [2] |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-1-(3,4-Dichlorophenyl)ethanamine is a critical step in its application for drug discovery. Asymmetric synthesis methodologies are employed to favor the formation of the desired (R)-enantiomer over its (S)-counterpart. The most common precursor for these syntheses is 1-(3,4-dichlorophenyl)ethanone.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the corresponding amines. This method often utilizes a ruthenium or rhodium catalyst complexed with a chiral ligand.

Causality Behind Experimental Choices: The choice of a chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those derived from chiral amino alcohols or diamines create a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The subsequent conversion of the chiral alcohol to the amine can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or a two-step process involving activation of the hydroxyl group and subsequent displacement with an amine source.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(3,4-dichlorophenyl)ethanone

Step 1: Asymmetric Reduction

-

To a solution of 1-(3,4-dichlorophenyl)ethanone (1.0 eq) in isopropanol, add a catalytic amount of a chiral ruthenium catalyst, such as (R,R)-Ts-DENEB (0.01 eq).

-

Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(3,4-dichlorophenyl)ethanol.

Step 2: Conversion to the Amine

-

Dissolve the crude (R)-1-(3,4-dichlorophenyl)ethanol in a suitable solvent such as tetrahydrofuran (THF).

-

Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction at room temperature to form the corresponding azide.

-

Reduce the azide in situ using a reducing agent like triphenylphosphine (PPh3) followed by the addition of water to yield the crude (R)-1-(3,4-Dichlorophenyl)ethanamine.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Caption: Biocatalytic synthesis of this compound.

Potential Pharmacological Applications: Targeting the Sigma-1 Receptor

The (S)-enantiomer of 1-(3,4-Dichlorophenyl)ethanamine has been identified as a key intermediate for synthesizing ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions. [1]It is highly probable that the (R)-enantiomer also serves as a crucial building block for ligands targeting these receptors, potentially with different selectivity or potency.

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. [3][4]It is involved in the regulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. [3][4]Modulation of σ1R activity has shown therapeutic potential in preclinical models of neurodegenerative diseases, neuropathic pain, and depression. [5]

The Sigma-1 Receptor Signaling Pathway

The activation of the σ1R by its ligands triggers a cascade of intracellular events. Under normal conditions, σ1R is in a complex with the binding immunoglobulin protein (BiP), another ER chaperone. [4]Upon ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors, to modulate their function. [4][6]This modulation can lead to the regulation of downstream signaling pathways, such as those involving protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing neuronal survival and plasticity. [5]

Caption: Simplified overview of the Sigma-1 receptor signaling pathway.

Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is essential for its use in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Causality Behind Experimental Choices: The choice of the CSP is critical and is based on the structure of the analyte. For chiral amines like the topic compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: A chiral column, such as a Chiralcel® OD-H or a Lux® Cellulose-1.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm).

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The retention times of the (R)- and (S)-enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. The aromatic protons will appear in the range of 7.0-7.5 ppm. The methine proton adjacent to the nitrogen will be a quartet, and the methyl protons will be a doublet. The protons of the amine group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming its carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (R)-1-(3,4-Dichlorophenyl)ethanamine, the molecular ion peak [M]+ would be expected at m/z corresponding to the free base (C8H9Cl2N). The hydrochloride salt will not be observed directly. Common fragmentation patterns would involve the loss of a methyl group or cleavage of the bond between the ethylamine side chain and the phenyl ring.

Stability, Storage, and Handling

Stability: this compound is a salt and is generally more stable than its free base form. [3]It should be protected from moisture to prevent hydrolysis. Long-term stability is best ensured by storage at low temperatures (-20°C) in a tightly sealed container.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [3] Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a chiral building block with significant potential in the field of CNS drug discovery. Its utility as a precursor for sigma-1 receptor ligands highlights its importance in the development of novel therapeutics for neurological and psychiatric disorders. A thorough understanding of its synthesis, pharmacology, and analytical characterization is crucial for its effective application in research and development. This guide provides a foundational framework for scientists and researchers working with this promising compound.

References

- CymitQuimica. (2024). Safety Data Sheet for 1-(2,3-Dichlorophenyl)ethanamine hydrochloride.

- Prasanth, M. I., Malar, D. S., & Tencomnao, T. (2022). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 16, 868393.

- Ponce-Balbuena, D., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11839.

- Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 138, 233-244.

Sources

- 1. np-mrd.org [np-mrd.org]

- 2. 1212307-96-4|this compound|BLD Pharm [bldpharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. PubChemLite - 1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. (R)-1-(3,5-dichlorophenyl)ethan-1-amineHydrochloride(2411591-66-5) 1H NMR [m.chemicalbook.com]

- 6. (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride | C8H10Cl3N | CID 118110889 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: A Key Chiral Intermediate in Drug Discovery

This guide provides a comprehensive technical overview of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, a crucial chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, applications, analytical methods, and safety protocols, offering field-proven insights and detailed methodologies.

I. Introduction: The Significance of Chirality in Medicinal Chemistry

Chiral amines are fundamental components in a vast array of pharmaceuticals. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. This compound, with its defined stereocenter, serves as a vital precursor in the synthesis of more complex and stereospecific active pharmaceutical ingredients (APIs). Its dichlorinated phenyl ring and the primary amine group offer versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1]

II. Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 226.53 g/mol | [2][3][4] |

| Molecular Formula | C8H10Cl3N | [2][3][5] |

| CAS Number | 1212307-96-4 | [2][5] |

| Appearance | White to off-white crystalline solid (typical) | General knowledge |

| Solubility | Soluble in water | [1] |

III. Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines like (R)-1-(3,4-Dichlorophenyl)ethanamine is a critical challenge in organic chemistry. Several strategies can be employed, with asymmetric synthesis and chiral resolution being the most common.

A. Asymmetric Synthesis: A Representative Approach

Asymmetric synthesis aims to create the desired stereoisomer directly. One common method involves the asymmetric reduction of a prochiral imine.

Caption: A generalized workflow for the asymmetric synthesis of (R)-1-(3,4-Dichlorophenyl)ethanamine.

Step-by-Step Methodology (Illustrative):

-

Imine Formation: 3,4-Dichloroacetophenone is reacted with a source of ammonia (e.g., ammonium acetate) to form the corresponding prochiral imine.

-

Asymmetric Reduction: The prochiral imine is then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst is crucial for achieving high enantioselectivity.

-

Work-up and Isolation: The reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting (R)-1-(3,4-Dichlorophenyl)ethanamine free base is then isolated.

-

Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

-

Purification: The crude hydrochloride salt is purified by recrystallization to yield the final product with high chemical and enantiomeric purity.

B. Chiral Resolution of Racemic Amines

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(3,4-dichlorophenyl)ethanamine. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Caption: A typical workflow for the chiral resolution of a racemic amine.

Step-by-Step Methodology (Illustrative):

-

Diastereomeric Salt Formation: The racemic amine is treated with a stoichiometric amount of a chiral resolving agent, such as L- or D-tartaric acid, in a suitable solvent. This forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.

-

Isolation and Liberation of the Free Base: The crystallized diastereomeric salt is isolated by filtration. The free (R)-amine is then liberated by treating the salt with a base (e.g., sodium hydroxide).

-

Salt Formation: The liberated free base is then converted to the hydrochloride salt as described in the asymmetric synthesis route.

IV. Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active molecules. The 3,4-dichlorophenyl moiety is a common feature in many CNS-active compounds, as the chlorine atoms can enhance metabolic stability and influence binding to biological targets.[6][7] This intermediate has been utilized in the development of compounds targeting biogenic amine transporters, which are implicated in a range of neurological and psychiatric disorders.[8]

V. Analytical and Quality Control Protocols

Rigorous analytical testing is crucial to ensure the identity, purity, and enantiomeric excess of this compound.

A. Enantiomeric Purity Assessment via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[9][10][11]

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.

Step-by-Step Protocol (Representative):

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds like this amine, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

B. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound.[12][13][14]

¹H NMR Spectroscopy (Representative):

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-7.6 ppm) corresponding to the three protons on the dichlorophenyl ring. The substitution pattern will lead to a specific splitting pattern.

-

Methine Proton (-CH): A quartet (if coupled to the methyl group) or a multiplet in the region of 4.0-4.5 ppm.

-

Amine Protons (-NH3+): A broad singlet that may be exchangeable with D₂O, typically appearing downfield.

-

Methyl Protons (-CH3): A doublet in the region of 1.4-1.6 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Representative):

-

Aromatic Carbons: Six signals in the aromatic region (typically 120-140 ppm), with the carbons bearing the chlorine atoms appearing at distinct chemical shifts.

-

Methine Carbon (-CH): A signal in the region of 50-60 ppm.

-

Methyl Carbon (-CH3): A signal in the aliphatic region, typically around 20-25 ppm.

C. Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its isotopic distribution.[15][16][17][18][19]

Electrospray Ionization Mass Spectrometry (ESI-MS) (Representative):

-

Expected Ion: In positive ion mode, the expected molecular ion [M+H]⁺ for the free base (C₈H₉Cl₂N) would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

-

Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[17][19] This will result in a cluster of peaks for the molecular ion, with the M+2 peak (containing one ³⁷Cl) being about 65% of the M peak (containing two ³⁵Cl), and the M+4 peak (containing two ³⁷Cl) being about 10% of the M peak.

VI. Safety and Handling Protocols

This compound is a chlorinated organic amine and should be handled with appropriate care.[20][21][22]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.[20][22]

-

Spill and Emergency Procedures: In case of a spill, contain the material and clean it up using an absorbent material. Avoid generating dust. In case of contact with skin or eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[20]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

VII. Conclusion

This compound is a cornerstone chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents. A thorough understanding of its properties, synthesis, and analysis is paramount for its effective and safe utilization in research and development. The methodologies and insights provided in this guide are intended to support scientists in leveraging this valuable compound to its full potential in the quest for novel and improved therapeutics.

VIII. References

-

How can you identify the presence of halogens using mass spectrometry? TutorChase. Available from: [Link]

-

This compound, 95% Purity, C8H10Cl3N, 1 gram. Chemsavers. Available from: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. Available from: [Link]

-

Chloramines - HAZARD SUMMARY. NJ.gov. Available from: [Link]

-

Chloramines - Safe work practices. WorkSafeBC. Available from: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023;95(2):938-958.

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2003;16(5).

-

Chiral Chromatography. Chemistry LibreTexts. Available from: [Link]

-

1-(3,4-dichlorophenyl)ethan-1-amine hydrochloride (C8H9Cl2N). PubChemLite. Available from: [Link]

-

Handling Chlorine Safely. Available from: [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry. Available from: [Link]

-

Pool Safety: Chloramines - Safe Work Practices. go2HR. Available from: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry. Available from: [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. 1965;19:2316-2322.

-

Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo. Available from: [Link]

-

Synthesis of 4-(3,4-dichlorophenyl)-7-(2-hydroxy-3-methylaminopropoxy)-1-tetralone hydrochloride. PrepChem.com. Available from: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

3,4-Dichlorophenethylamine. PubChem. Available from: [Link]

-

An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. 2010;2(5):506-517.

-

Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. 2004;47(10):2595-2607.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;173:199-233.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. 2013;20(2):1-8.

-

Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 844647-34-3 | (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride - Moldb [moldb.com]

- 5. 1212307-96-4|this compound|BLD Pharm [bldpharm.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tutorchase.com [tutorchase.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. echemi.com [echemi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nj.gov [nj.gov]

- 21. njuajif.org [njuajif.org]

- 22. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Solubility Profile of (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride

Introduction

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. As an intermediate or a final active pharmaceutical ingredient (API), its physicochemical properties, particularly solubility, are critical determinants of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1212307-96-4 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₃N | [1][2] |

| Molecular Weight | 226.53 g/mol | [2] |

| Appearance | White to off-white solid (typical for amine hydrochlorides) | General knowledge |

| Polarity | Polar, ionic compound | [3] |

As a hydrochloride salt of a primary amine, this compound is an ionic compound. This characteristic strongly suggests a higher affinity for polar protic solvents capable of forming ion-dipole interactions and hydrogen bonds.[3] Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents that cannot effectively solvate the charged species.[3]

Anticipated Solubility Profile

Based on the principles of "like dissolves like," a qualitative solubility profile can be anticipated:

-

High Solubility: Polar protic solvents such as water, methanol, and ethanol.

-

Moderate Solubility: Polar aprotic solvents like acetone and acetonitrile.

-

Low to Insoluble: Nonpolar solvents such as hexane, toluene, and diethyl ether.

It is important to note that while theoretical principles provide a strong indication, empirical determination is necessary for quantitative and accurate solubility data.

Experimental Determination of Solubility

The isothermal equilibrium method is a robust and widely accepted technique for accurately determining the solubility of a compound in various solvents.[3] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until a saturated solution is formed.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Protocol

1. Materials and Equipment:

- This compound (purity > 99%)

- Analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile)

- Thermostatic shaker bath

- Calibrated analytical balance

- Centrifuge

- Validated High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)[4][5]

- Volumetric flasks and pipettes

- 0.22 µm syringe filters

2. Procedure:

Analytical Method: HPLC-DAD

A robust analytical method is crucial for the accurate quantification of the dissolved analyte. Reversed-phase HPLC with DAD detection is a suitable technique.

Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan (likely in the 220-280 nm range) |

| Injection Volume | 10 µL |

Note: This is a starting point; method development and validation are essential.

Analytical Method Validation Diagram

Caption: Key Parameters for HPLC Method Validation.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound at 25°C. This data is for illustrative purposes only and must be determined experimentally.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | > 100 |

| Methanol | Polar Protic | 50 - 100 |

| Ethanol | Polar Protic | 20 - 50 |

| Isopropanol | Polar Protic | 5 - 20 |

| Acetone | Polar Aprotic | 1 - 5 |

| Acetonitrile | Polar Aprotic | < 1 |

| Dichloromethane | Nonpolar | < 0.1 |

| Toluene | Nonpolar | < 0.1 |

| Hexane | Nonpolar | < 0.1 |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

-

Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, robust experimental protocol and a validated analytical method, researchers can generate accurate and reliable solubility data. This information is paramount for informed decision-making in drug formulation, process development, and preclinical studies, ultimately contributing to the successful advancement of new therapeutic agents.

References

- CymitQuimica. (2024). Safety Data Sheet.

- Benchchem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

- Angene Chemical. (2024). Safety Data Sheet.

- BLDpharm. (n.d.). 1212307-96-4|this compound.

- Chemsigma. (n.d.). This compound [1212307-96-4].

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Khadge, S., et al. (2017). reversed phase high performance liquid chromatography method development and validation for simultane. SciSpace.

- Piotrowska, K., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dichlorophenyl)- on Newcrom R1 HPLC column.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Unknown. (n.d.). This compound, 95% Purity, C8H10Cl3N, 1 gram.

Sources

- 1. 1212307-96-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [1212307-96-4] | Chemsigma [chemsigma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chemhaven.org [chemhaven.org]

A Senior Application Scientist's Guide to the Safe Handling of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

Abstract

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine derivative utilized as a key building block in pharmaceutical and agrochemical research. Its specific stereochemistry and dichlorinated phenyl ring make it a valuable intermediate for synthesizing complex target molecules. However, these same structural features necessitate a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth analysis of the material safety data for this compound, moving beyond mere compliance to foster a proactive safety culture. We will dissect the core hazards, establish causality-driven handling protocols, and provide actionable emergency procedures, all grounded in authoritative safety data. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Compound Identity and Hazard Profile

This compound is a solid organic salt. A comprehensive understanding of its hazard profile is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) provides a clear and concise summary of its potential dangers.

GHS Classification: A Snapshot of the Risks

The primary hazards associated with this compound are significant and demand respect. It is classified as acutely toxic if ingested, a serious irritant to skin and respiratory systems, and capable of causing severe eye damage.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Synthesized from supplier Safety Data Sheets.

The GHS pictograms serve as an immediate visual warning of these risks. For this compound, the "Exclamation Mark" and "Corrosion" pictograms are typically used, signaling irritation/acute toxicity and the risk of serious eye damage, respectively.

The "Why" Behind the Hazards

The toxicity and irritancy of this compound are intrinsically linked to its chemical structure. As a primary amine, it can act as a base, potentially disrupting physiological pH upon contact. The dichlorinated aromatic ring enhances its lipophilicity, which may facilitate absorption through the skin. When inhaled as a dust, its irritant properties can directly affect the sensitive tissues of the respiratory tract. The most severe classification, "Serious Eye Damage," underscores the potential for this compound to cause irreversible harm upon direct contact with the eyes, a critical consideration for all handling procedures.

Proactive Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) serving as the final, essential barrier.

Caption: Hierarchy of Controls applied to the target compound.

Engineering Controls: Your First Line of Defense

The primary engineering control for handling this powdered solid is a certified chemical fume hood or a ventilated balance enclosure.

-

Causality: The compound is classified as a respiratory irritant (H335). Handling it as a solid powder can easily generate airborne dust particles. An active ventilation system captures these particles at the source, preventing them from entering the operator's breathing zone and contaminating the general laboratory environment. This is a non-negotiable requirement for weighing and transferring the material.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, well-documented procedures are critical. All personnel must be trained on the specific hazards and handling protocols for this compound before work begins. Key administrative controls include:

-

Designated Areas: Clearly label the areas where this compound is stored and handled.

-

Good Housekeeping: Maintain a clean and organized workspace to prevent inadvertent contact and contamination. Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Waste Management: Dispose of contaminated materials and excess chemicals in clearly labeled, sealed containers according to institutional and local regulations.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used consistently and correctly.

-

Eye and Face Protection: Given the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient. Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of dust generation.

-

Skin Protection: Wear a chemically resistant lab coat. Handle with appropriate gloves (e.g., nitrile), which must be inspected for integrity before use. Use proper glove removal technique to avoid cross-contamination.

-

Respiratory Protection: While engineering controls should be sufficient, if a risk assessment indicates potential for exposure above occupational limits (e.g., during a spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or better) may be required.

Step-by-Step Protocols for Safe Handling

Protocol: Weighing and Transfer

-

Preparation: Don all required PPE (lab coat, chemical splash goggles, face shield, nitrile gloves).

-

Work Area Setup: Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly. Decontaminate the work surface.

-

Transfer: Bring the sealed container of this compound into the hood.

-

Weighing: Open the container inside the hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat or reaction vessel. Avoid any actions that could create dust, such as dropping or rapid scooping.

-

Cleanup: Once the desired amount is weighed, securely close the main container. Use a damp paper towel to gently wipe down the spatula and any minor dust on the work surface. Dispose of the towel in the designated solid waste container.

-

Final Steps: Remove gloves using the proper technique and wash hands thoroughly.

Emergency Response: Planning for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Protocols

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. The speed of response is critical to prevent permanent damage[1][2].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention[1].

Spill Response Workflow

A minor spill (<5g) in a chemical fume hood can be managed by trained laboratory personnel. A large spill requires immediate evacuation and notification of the institution's Environmental Health & Safety (EHS) department.

Caption: Decision workflow for spill response.

Physical, Chemical, and Stability Data

Understanding the compound's physical properties is essential for proper storage and handling.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N · HCl (or C₈H₁₀Cl₃N) | [3] |

| Molecular Weight | 226.53 g/mol | [3][4] |

| Appearance | Solid | N/A |

| Melting Point | ~105 - 108 °C | [2] |

| Solubility | Soluble in water | [2] |

Stability and Reactivity

-

Stability: The compound is generally stable under recommended storage conditions (cool, dry, well-ventilated, tightly sealed container)[1][2].

-

Incompatible Materials: Avoid contact with strong oxidizing agents[1]. As an amine salt, it will also react with strong bases to liberate the free amine.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[5].

Conclusion

This compound is a valuable research chemical with a significant hazard profile. Its potential to cause serious eye damage, skin and respiratory irritation, and harm if swallowed necessitates a disciplined and informed approach to safety. By understanding the causality behind these hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing best practices through administrative SOPs, and consistently using appropriate PPE—researchers can mitigate risks effectively. Adherence to the detailed handling and emergency protocols outlined in this guide is paramount to ensuring a safe laboratory environment for all personnel.

References

- Sigma-Aldrich. (2024, January 26). Safety Data Sheet.

-

PubChem. 3,4-Dichlorophenethylamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Ambeed, Inc. Safety Data Sheet for 1-(3,4-Dichlorophenyl)ethanamine.

- Fisher Scientific. (2023, September 27). Safety Data Sheet.

- TCI Chemicals. (2025, June 10). Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet for 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride.

- Chemsavers. This compound, 95% Purity.

-

PubChem. (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride

A Senior Application Scientist's Perspective on a Key Chiral Intermediate

Abstract

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a crucial building block in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound. We will delve into the historical context of psychoactive phenethylamines, the critical importance of chirality in drug development, and the evolution of synthetic and resolution techniques that have enabled the production of this specific enantiomer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific integrity and logical progression behind the availability and application of this compound.

Introduction: The Rise of Substituted Phenethylamines and the Dawn of Chirality

The story of this compound is intrinsically linked to the broader history of phenethylamines, a class of compounds known for their psychoactive properties. The parent compound, phenethylamine, is a natural monoamine alkaloid that acts as a central nervous system stimulant.[1] The 20th century saw a surge in the synthesis and study of substituted phenethylamines, with chemists exploring how modifications to the phenyl ring and the ethylamine side chain could dramatically alter a compound's pharmacological profile.

One of the earliest and most well-known artificially synthesized phenethylamines was MDMA (3,4-methylenedioxy-methamphetamine), first synthesized in 1912 by the German chemist Dr. Anton Köllisch.[2] Initially intended as a precursor for a vasoconstrictor, its psychoactive effects were not widely recognized until much later. The mid to late 20th century, particularly through the work of chemist Alexander Shulgin, saw an explosion in the synthesis and documentation of hundreds of novel psychoactive phenethylamines.[3] This era of exploration laid the groundwork for understanding the structure-activity relationships (SAR) within this chemical class, demonstrating that subtle changes to the molecule could lead to a wide spectrum of effects, from stimulants and hallucinogens to entactogens and antidepressants.[1][4][5]

It was within this context of exploring substituted phenethylamines for their potential therapeutic effects that dichlorinated compounds emerged as a promising area of investigation. The addition of chlorine atoms to the phenyl ring was found to significantly modulate the activity of many compounds, often enhancing their potency and influencing their interaction with biological targets.

Concurrently, a paradigm shift was occurring in the pharmaceutical industry: the recognition of the profound importance of chirality. For many years, chiral drugs were often developed and marketed as racemic mixtures (a 1:1 mixture of both enantiomers). However, it became increasingly clear that enantiomers of the same compound could have vastly different pharmacological and toxicological profiles. This understanding was tragically underscored by the thalidomide disaster in the late 1950s and early 1960s, where one enantiomer was an effective sedative while the other was a potent teratogen. This event and others like it led to a greater appreciation for stereochemistry in drug design and a move towards the development of single-enantiomer drugs.

This compound: A Key Chiral Building Block

This compound emerged as a valuable chiral intermediate in this evolving landscape of drug discovery. Its 3,4-dichlorophenyl substitution pattern proved to be a key feature in a number of centrally acting compounds. The (R)-configuration of the ethanamine side chain is critical for the stereospecific interactions required for the desired therapeutic effect in many of its downstream applications. The hydrochloride salt form is often preferred in research and development due to its improved aqueous solubility and stability compared to the free base, facilitating its use in preclinical studies.[6]

While the exact date and individual credited with the very first synthesis and resolution of (R)-1-(3,4-Dichlorophenyl)ethanamine are not prominently documented in readily available historical records, its development is closely tied to the broader research into dichlorophenyl-containing CNS agents. This compound is a key precursor for the synthesis of more complex molecules, particularly those targeting sigma (σ) receptors, which are promising targets for novel antidepressants.[6]

Synthesis and Chiral Resolution: Methodologies and Experimental Insights

The preparation of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Racemic Synthesis of 1-(3,4-Dichlorophenyl)ethanamine

The initial step in a resolution-based approach is the synthesis of the racemic mixture of 1-(3,4-Dichlorophenyl)ethanamine. A common method involves the reductive amination of 3,4-dichloroacetophenone.

Conceptual Workflow for Racemic Synthesis:

Caption: Reductive amination of 3,4-dichloroacetophenone.

Chiral Resolution using Diastereomeric Salt Formation

The classical and still widely used method for obtaining the individual enantiomers of a racemic amine is through diastereomeric salt formation with a chiral resolving agent. For basic compounds like 1-(3,4-Dichlorophenyl)ethanamine, a chiral acid is employed. Tartaric acid and its derivatives are common choices due to their availability and effectiveness.[7][8][9]

The principle behind this technique is that the reaction of a racemic mixture of the amine (containing both R and S enantiomers) with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent, which allows for their separation by fractional crystallization.[10]

Experimental Protocol: Chiral Resolution of Racemic 1-(Aryl)ethanamine (A Representative Procedure)

This protocol is a general representation of the resolution of a racemic arylethanamine using tartaric acid and should be adapted and optimized for the specific substrate.

-

Dissolution: Dissolve the racemic 1-(3,4-Dichlorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: To this solution, add a solution of an equimolar amount of L-(+)-tartaric acid dissolved in the same solvent.

-

Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation: Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomeric salts.

-

Recrystallization: The isolated salt can be recrystallized from a suitable solvent to improve its diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.

-

Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Formation of the Hydrochloride Salt: The enantiomerically pure free amine is then dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate the desired this compound.

-

Purification: The final hydrochloride salt can be purified by recrystallization.

Logical Flow of Chiral Resolution:

Caption: Diastereomeric salt resolution workflow.

Asymmetric Synthesis

Modern synthetic chemistry also offers routes to directly synthesize the desired enantiomer, bypassing the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. Asymmetric reductive amination of 3,4-dichloroacetophenone is a potential route, utilizing a chiral reducing agent or a chiral catalyst in the presence of a reducing agent. While often more elegant and atom-economical, the development and optimization of asymmetric syntheses can be more complex and costly than classical resolution, especially for large-scale production.

Role in Modern Drug Discovery and Development

This compound continues to be a relevant and important building block in contemporary drug discovery. Its utility extends beyond academic research and into the process development of potential new medicines. The presence of the dichlorophenyl moiety is a common feature in compounds targeting monoamine transporters, making this chiral amine a valuable starting material for the synthesis of libraries of potential reuptake inhibitors for neurotransmitters like serotonin, norepinephrine, and dopamine. The development of novel CNS agents remains a significant challenge in medicinal chemistry, and the availability of well-characterized, enantiomerically pure intermediates like this compound is crucial for advancing this field.

Conclusion

The discovery and development of this compound is a testament to the evolution of medicinal chemistry in the 20th and 21st centuries. Its history is rooted in the early explorations of psychoactive phenethylamines and has been shaped by the critical understanding of chirality in drug action. The methodologies for its synthesis and resolution, particularly the classical technique of diastereomeric salt formation, highlight the enduring principles of stereochemistry in the practical synthesis of pharmaceuticals. As a key chiral building block, this compound continues to play a vital role in the ongoing quest for novel and more effective treatments for central nervous system disorders.

References

-

The chemistry of MDMA and various other phenethylamines. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

-

Phenethylamine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Novel Psychoactive Phenethylamines: Impact on Genetic Material. (2020). PMC. Retrieved January 15, 2026, from [Link]

-

Background on Phenethylamines (including 2-C-C-N-BOME "N-Bomb"). (n.d.). Drug Policy Facts. Retrieved January 15, 2026, from [Link]

-

Details for Phenethylamines. (n.d.). UNODC. Retrieved January 15, 2026, from [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 15, 2026, from [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Improvement of the Resolution Experiment of Racemic Tartaric Acid. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]

-

Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. The chemistry of MDMA and various other phenethylamines | PDF [slideshare.net]

- 3. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Background on Phenethylamines (including 2-C-C-N-BOME "N-Bomb") | Drug Policy Facts [drugpolicyfacts.org]

- 5. Details for Phenethylamines [unodc.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

- 9. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Sertraline from (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of Sertraline, a widely used selective serotonin reuptake inhibitor (SSRI). The synthesis originates from the chiral starting material, (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. The protocol is presented in two major parts. The first part outlines a proposed synthetic pathway to convert the starting material into the key intermediate, (R)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The second, and primary, part of this guide offers a detailed, step-by-step protocol for the conversion of the aforementioned tetralone intermediate into the final active pharmaceutical ingredient, (1S,4S)-Sertraline Hydrochloride. This section is grounded in well-established and published industrial synthesis methodologies, focusing on reaction efficiency, diastereoselectivity, and final product purification.

Introduction

Sertraline, marketed under various brand names including Zoloft, is a cornerstone medication for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. Its therapeutic action is derived from its potent and selective inhibition of serotonin reuptake in the brain. The chemical structure of sertraline possesses two chiral centers, leading to four possible stereoisomers. The therapeutically active isomer is (1S, 4S)-sertraline.

The most common and industrially viable synthetic routes to sertraline proceed through the key intermediate 4-(3,4-dichlorophenyl)-1-tetralone.[1] This application note addresses the synthesis of sertraline starting from a chiral precursor, this compound. This approach, in principle, allows for the transfer of chirality from the starting material to the final product, potentially offering a more stereocontrolled synthesis.

This guide is structured to provide both a conceptual framework for the initial, less-documented conversion, and a detailed, practical protocol for the subsequent, well-documented steps.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process, which can be conceptually divided into two main stages as illustrated in the workflow diagram below.

Caption: High-level overview of the synthetic pathway.

Part 1: Proposed Synthesis of (R)-4-(3,4-Dichlorophenyl)-1-tetralone

This section outlines a plausible, though not extensively documented, synthetic route to convert this compound into the key tetralone intermediate. The proposed pathway is based on fundamental organic chemistry principles, particularly Friedel-Crafts reactions.[2][3]

Rationale: The core challenge is to construct the tetralone ring system onto the existing dichlorophenyl moiety of the starting material. A logical approach involves:

-

N-Protection: The amine functionality must be protected to prevent it from reacting in the subsequent steps.

-

Chain Extension: A four-carbon chain terminating in a carboxylic acid is introduced to the aromatic ring. This can be achieved via a two-step process of Friedel-Crafts acylation with succinic anhydride followed by reduction of the resulting ketone.

-

Ring Closure: An intramolecular Friedel-Crafts acylation of the carboxylic acid derivative forms the six-membered ketone ring.

-

Deprotection and Deamination: The protecting group and the original amine functionality are removed to yield the target tetralone.

Due to the speculative nature of this multi-step conversion, a detailed experimental protocol is not provided. Researchers pursuing this route should rely on analogous transformations reported in the organic synthesis literature.

Part 2: Detailed Protocols for the Synthesis of (1S,4S)-Sertraline Hydrochloride

This part provides detailed, step-by-step methodologies for the conversion of 4-(3,4-Dichlorophenyl)-1-tetralone to Sertraline HCl. The protocols are adapted from established industrial processes.[1][4]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 4-(3,4-Dichlorophenyl)-1-tetralone | C₁₆H₁₂Cl₂O | 291.17 | Commercial sources | Key intermediate |

| Methylamine (40% in Methanol) | CH₅N | 31.06 | Commercial sources | Reagent for imine formation |

| Toluene | C₇H₈ | 92.14 | Commercial sources | Anhydrous, reaction solvent |

| Titanium Tetrachloride (TiCl₄) | TiCl₄ | 189.68 | Commercial sources | Lewis acid catalyst |

| Palladium on Calcium Carbonate (Pd/CaCO₃), 5% | - | - | Commercial sources | Hydrogenation catalyst |

| Ethanol | C₂H₅OH | 46.07 | Commercial sources | Solvent for reduction & resolution |

| D-(-)-Mandelic Acid | C₈H₈O₃ | 152.15 | Commercial sources | Chiral resolving agent |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Commercial sources | For basification |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Commercial sources | For final salt formation |

Step 2.1: Condensation and Imine Formation

Causality: This step involves the condensation of the tetralone with methylamine to form the corresponding N-methylimine. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride, which activates the ketone carbonyl group towards nucleophilic attack by the amine.[5] The removal of water drives the reaction to completion.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(3,4-Dichlorophenyl)-1-tetralone (1.0 eq) in anhydrous toluene (approx. 5-10 volumes).

-

Cool the solution to 0-5 °C using an ice bath.

-

Add a solution of methylamine (approx. 2.0-2.5 eq) in methanol dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Slowly add titanium tetrachloride (approx. 0.5-0.6 eq) dropwise via the dropping funnel. An exothermic reaction will occur, and a precipitate may form. Maintain the temperature below 15 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

-

The resulting mixture containing the imine can be filtered to remove solid by-products and the filtrate can be used directly in the next step.

Step 2.2: Diastereoselective Reduction

Causality: The C=N double bond of the imine is reduced to an amine. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, favoring the formation of the desired cis-isomer over the trans-isomer. The hydrogenation occurs preferentially from the less sterically hindered face of the imine.

Protocol:

-

Transfer the toluene solution of the imine intermediate from the previous step to a pressure-rated hydrogenation vessel.

-

Add the hydrogenation catalyst, such as 5% Pd/CaCO₃ (approx. 1-2% w/w relative to the starting tetralone).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20-60 psig) and begin vigorous stirring.

-

Maintain the reaction at room temperature or slightly elevated temperature (e.g., 25-40 °C) until hydrogen uptake ceases, indicating reaction completion (typically 4-8 hours).

-

Carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol or toluene.

-

The resulting filtrate contains a mixture of racemic cis- and trans-sertraline. The typical cis:trans ratio is approximately 3:1 to 4:1.[6]

Step 2.3: Resolution of Racemic cis-Sertraline

Causality: The separation of the enantiomers of cis-sertraline is achieved by forming diastereomeric salts with a chiral resolving agent. D-(-)-mandelic acid is commonly used for this purpose. The (1S,4S)-sertraline-(D)-mandelate salt has lower solubility in certain solvents, such as ethanol, compared to the (1R,4R)-sertraline-(D)-mandelate salt, allowing for its selective crystallization.[4]

Protocol:

-

Concentrate the filtrate from the previous step under reduced pressure to remove the toluene.

-

Dissolve the residue in ethanol (approx. 10 volumes).

-

In a separate flask, dissolve D-(-)-mandelic acid (approx. 0.9-1.0 eq relative to the amount of cis-sertraline) in ethanol.

-

Add the mandelic acid solution to the sertraline solution.

-

Heat the mixture to reflux to ensure complete dissolution.

-

Slowly cool the solution to room temperature, and then further cool to approximately -10 °C to 0 °C to induce crystallization of the (1S,4S)-sertraline mandelate salt.

-

Collect the crystalline solid by filtration and wash the filter cake with chilled ethanol.

-

The isolated mandelate salt can be recrystallized from ethanol to improve optical purity if necessary.

Step 2.4: Formation of (1S,4S)-Sertraline Hydrochloride

Causality: The final step involves the liberation of the free base from the mandelate salt and its subsequent conversion to the stable and pharmaceutically acceptable hydrochloride salt.

Protocol:

-

Suspend the (1S,4S)-sertraline mandelate salt in a mixture of toluene and water.

-

Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH of the aqueous layer is >10, to neutralize the mandelic acid and liberate the free base.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and cool to 0-5 °C.

-

Slowly add a solution of hydrochloric acid in isopropanol or bubble gaseous hydrogen chloride through the solution until precipitation is complete.

-

Stir the resulting slurry at 0-5 °C for 1-2 hours.

-

Collect the white crystalline solid by filtration, wash with cold toluene or another suitable solvent, and dry under vacuum to yield (1S,4S)-Sertraline Hydrochloride.

Visualization of the Established Synthetic Route

The following diagram illustrates the key transformations in the conversion of the tetralone intermediate to Sertraline HCl.

Caption: Key steps in the synthesis of Sertraline HCl.

References

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-7-(2-hydroxy-3-methylaminopropoxy)-1-tetralone hydrochloride. Available at: [Link]

- Google Patents. (2007). Highly Steroselective Synthesis of Sertraline. (U.S. Patent No. US20070260090A1).

-

Drugs Synthesis Database. (n.d.). Sertraline. Available at: [Link]

- Google Patents. (2002). Process for preparing sertraline intermediates. (Patent No. WO2002096860A1).

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

-

ResearchGate. (2012). Improved Industrial Synthesis of Antidepressant Sertraline. Available at: [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

-

Royal Society of Chemistry. (2014). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. Organic & Biomolecular Chemistry. Available at: [Link]

- U.S. Patent No. 4,536,518. (1985). Cis-(1S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine.

-

J&K Scientific LLC. (2021). Bischler-Napieralski Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

- Google Patents. (1991). Method of preparing 4-dichlorophenyl-1-tetralones. (U.S. Patent No. US5019655A).

- Google Patents. (2000). Process for preparing sertraline from chiral tetralone. (Patent No. EP1059287A1).

-

National Institutes of Health. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

ResearchGate. (2019). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Available at: [Link]

-

Journal of Organic Chemistry. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride as a Chiral Building Block

Introduction: The Strategic Importance of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral amines, in particular, are foundational components of numerous active pharmaceutical ingredients (APIs) and serve as indispensable tools in asymmetric synthesis.[1][2] (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride stands out as a chiral building block of significant industrial and academic interest. Its utility is prominently demonstrated in the synthesis of complex molecules where the introduction of a specific stereocenter is crucial for biological efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, applications, and detailed protocols involving this versatile chiral amine.

Physicochemical Properties and Safety Considerations

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀Cl₃N | [3] |

| Molecular Weight | 226.53 g/mol | [3] |

| CAS Number | 1212307-96-4 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 76 °C (for the free base) | [4] |

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Application: A Gateway to Enantiopure Pharmaceuticals

The primary application of (R)-1-(3,á-Dichlorophenyl)ethanamine hydrochloride lies in its role as a chiral precursor in multi-step syntheses. The presence of the stereochemically defined amine group allows for the construction of subsequent chiral centers with a high degree of stereocontrol. This is a clear example of internal asymmetric induction, where a pre-existing chiral center in a molecule influences the stereochemical outcome of a reaction at a different site within the same molecule.[5]

A quintessential example of its application is in the industrial synthesis of Sertraline, a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1][6] The therapeutically active isomer of Sertraline is the (1S, 4S)-enantiomer, and the synthesis of this specific stereoisomer is critically dependent on the use of an enantiomerically pure starting material like (R)-1-(3,4-Dichlorophenyl)ethanamine or a related chiral precursor.[6]

Protocol 1: Chiral Resolution of Racemic 1-(3,4-Dichlorophenyl)ethanamine

The preparation of enantiomerically pure this compound often begins with the resolution of the corresponding racemic amine. Diastereomeric salt formation with a chiral resolving agent, such as tartaric acid, is a classical and effective method.[2][7] The principle relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.[8]

Causality of Experimental Choices:

-

Choice of Resolving Agent: (+)-Tartaric acid is a readily available and cost-effective chiral resolving agent that forms diastereomeric salts with chiral amines.

-

Solvent System: Methanol is selected for its ability to dissolve the racemic amine and the resolving agent, while also providing a medium where the difference in solubility between the two diastereomeric salts is pronounced enough for effective separation.

-

Stoichiometry: A slight excess of the resolving agent is often used to ensure complete salt formation with the desired enantiomer.

-

Temperature Control: Gradual cooling is crucial to promote the selective crystallization of the less soluble diastereomeric salt, minimizing the co-precipitation of the more soluble one.

Step-by-Step Protocol:

-

Dissolution: In a suitable flask, dissolve racemic 1-(3,4-dichlorophenyl)ethanamine (1 equivalent) in methanol (10 volumes).

-

Addition of Resolving Agent: In a separate flask, dissolve (+)-(2R,3R)-tartaric acid (0.5-0.6 equivalents) in methanol (5 volumes). Gently warm if necessary to achieve complete dissolution.

-

Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction will occur, and a precipitate will begin to form.

-